molecular formula C13H13N5S B1230159 3-(1,5-dimethyl-3-pyrazolyl)-4-phenyl-1H-1,2,4-triazole-5-thione

3-(1,5-dimethyl-3-pyrazolyl)-4-phenyl-1H-1,2,4-triazole-5-thione

Cat. No. B1230159
M. Wt: 271.34 g/mol
InChI Key: CZMJYYQHVSCJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,5-dimethyl-3-pyrazolyl)-4-phenyl-1H-1,2,4-triazole-5-thione is a member of triazoles.

Scientific Research Applications

Antimicrobial Activities

A study by Dogan et al. (1997) synthesized a series of 4-substituted benzylidene amino-5-[3(5)-methyl-5(3)-phenyl-1H-1-pyrazolyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives. These compounds exhibited significant antibacterial activity, particularly against Gram-positive bacteria (Dogan et al., 1997).

Structural and Molecular Studies

Artime et al. (2018) conducted a structural study of three 1,2,4-triazole derivatives, including 5,5-dimethyl-4-phenyl-4,5-dihydro-3H-1,2,4-triazole-3-thione. This research focused on characterizing these compounds through single-crystal X-ray diffraction, contributing to a better understanding of their molecular structures (Artime et al., 2018).

Synthesis and Characterization

Nayak and Poojary (2019) reported the synthesis of 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its derivatives. This study included the compound's characterization by various spectroscopic methods and examined its potential inhibitory interactions with human prostaglandin reductase (Nayak & Poojary, 2019).

Antitumor Activity

Fahmy et al. (2002) synthesized compounds containing the 1H-pyrazole ring linked to dihydrothiazoles and thiazolo[4,5-d]pyrimidines. The antitumor activity of these compounds, including derivatives of 1,2,4-triazole-3-thione, was evaluated, revealing broad-spectrum antitumor activity against various tumor cell lines (Fahmy et al., 2002).

properties

Product Name

3-(1,5-dimethyl-3-pyrazolyl)-4-phenyl-1H-1,2,4-triazole-5-thione

Molecular Formula

C13H13N5S

Molecular Weight

271.34 g/mol

IUPAC Name

3-(1,5-dimethylpyrazol-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H13N5S/c1-9-8-11(16-17(9)2)12-14-15-13(19)18(12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,15,19)

InChI Key

CZMJYYQHVSCJRX-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C)C2=NNC(=S)N2C3=CC=CC=C3

Canonical SMILES

CC1=CC(=NN1C)C2=NNC(=S)N2C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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